5-Pyrazin-2-yl-1,3,4-oxadiazol-2-ol
Description
Properties
IUPAC Name |
5-pyrazin-2-yl-3H-1,3,4-oxadiazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4O2/c11-6-10-9-5(12-6)4-3-7-1-2-8-4/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZMSQFXKJVQENL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C2=NNC(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Phosphorus Oxychloride (POCl₃)-Mediated Cyclization
Reagents : Pyrazinoic acid hydrazide, POCl₃
Conditions : Reflux in POCl₃ for 4–6 hours.
Mechanism :
- POCl₃ acts as both a cyclizing and chlorinating agent.
- Forms 2-chloromethyl-5-pyrazino-1,3,4-oxadiazole (4 ), which is hydrolyzed to the hydroxyl derivative under mild acidic or basic conditions.
Key Data :
| Parameter | Value |
|---|---|
| Intermediate | 2-chloromethyl derivative |
| Hydrolysis Agent | H₂O/NaOH or H₂O/HCl |
| Final Product | 5-Pyrazin-2-yl-1,3,4-oxadiazol-2-ol |
Alternative Routes via Hydrazide Functionalization
Method :
- Hydrazides (e.g., pyrazinoic acid hydrazide) react with isocyanates or aldehydes to form intermediates that cyclize into oxadiazoles.
- Example: Condensation with tridecanal followed by iodine-mediated cyclization yields 5-dodecyl-1,3,4-oxadiazole derivatives.
- These methods primarily yield alkyl- or aryl-substituted oxadiazoles rather than hydroxyl derivatives.
Comparative Analysis of Methods
Critical Notes
- Oxidation Challenges : Converting thione (-C=S) to hydroxyl (-C=O) requires precise control to avoid over-oxidation to sulfonic acids.
- Structural Confirmation : NMR (δ 4.53 for -CH₂ in intermediates) and IR (3270 cm⁻¹ for -NH₂) are critical for validating intermediates.
Chemical Reactions Analysis
Types of Reactions
5-Pyrazin-2-yl-1,3,4-oxadiazol-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the oxadiazole ring, leading to the formation of new compounds.
Substitution: The oxadiazole ring can undergo substitution reactions with various reagents, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted oxadiazoles and pyrazine derivatives, which can exhibit different biological activities .
Scientific Research Applications
5-Pyrazin-2-yl-1,3,4-oxadiazol-2-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial properties against various bacterial strains.
Medicine: Explored for its potential as an antitubercular agent and its ability to inhibit specific enzymes.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 5-Pyrazin-2-yl-1,3,4-oxadiazol-2-ol involves its interaction with specific molecular targets. For instance, it can inhibit enzymes such as thymidylate synthase and histone deacetylase, leading to the disruption of cellular processes in bacteria and cancer cells. Additionally, it can interfere with pathways like the NF-kB signaling pathway, contributing to its antimicrobial and anticancer activities .
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., pyrazine, trifluoromethyl) enhance metabolic stability but may reduce solubility.
- Thiol (-SH) vs.
- Aromatic vs. Heteroaromatic Substituents : Pyridine/pyrazine substituents () introduce π-π stacking interactions, critical for binding to biological targets like enzymes .
Physicochemical Properties
- Melting Points : While data for this compound is unavailable, analogues like 5-(4-Methyl-pyrimidinyl)-1,2,4-oxadiazole exhibit melting points of 236–262°C, suggesting high thermal stability .
- Solubility: Hydroxyl groups improve aqueous solubility compared to thiol or alkylated derivatives. For instance, 5-Phenyl-1,3,4-oxadiazol-2-amine is recrystallized from ethanol, indicating moderate polarity .
Biological Activity
5-Pyrazin-2-yl-1,3,4-oxadiazol-2-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a pyrazine ring fused with an oxadiazole moiety. Its chemical structure can be represented as follows:
This compound is characterized by its unique electronic properties, which enhance its interaction with biological targets.
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes that are crucial for microbial growth and cancer cell proliferation.
- Membrane Disruption : Studies indicate that it can alter membrane permeability in bacterial cells, leading to cell death.
- Topoisomerase Interaction : Some derivatives exhibit inhibitory effects on topoisomerase I, a key enzyme involved in DNA replication and transcription.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits potent antimicrobial properties against various pathogens. For instance:
The compound's mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways.
Anticancer Activity
In vitro studies have shown that this compound derivatives possess significant antiproliferative effects against various cancer cell lines:
| Cell Line | IC50 (μM) | Mechanism of Action | Reference |
|---|---|---|---|
| HCT116 (Colorectal) | 10.23 | Topoisomerase I inhibition | |
| HeLa (Cervical) | 14.71 | Induction of apoptosis |
These findings suggest that the compound may serve as a lead for developing new anticancer agents.
Structure–Activity Relationship (SAR)
The biological activity of this compound can be influenced by various substituents on the oxadiazole ring. Modifications that enhance lipophilicity tend to improve antibacterial potency:
- Alkyl Chain Length : Increasing the length of alkyl substituents on the oxadiazole ring enhances activity against certain bacterial strains.
- Functional Groups : The introduction of electron-withdrawing groups has been shown to increase the compound's potency against cancer cells.
Study on Antibacterial Efficacy
A recent study evaluated the efficacy of several oxadiazole derivatives against plant pathogens. The results indicated that compounds with longer alkyl chains exhibited superior antibacterial activity compared to their shorter counterparts. Notably, modifications at the 5-position of the pyrazine ring significantly impacted bioactivity.
Anticancer Research
In another investigation focusing on cancer cell lines, derivatives of this compound were tested for their ability to induce apoptosis in HeLa cells. The study found that specific substitutions led to increased cytotoxicity and enhanced interactions with topoisomerase I.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-Pyrazin-2-yl-1,3,4-oxadiazol-2-ol, and how can reaction conditions be optimized for higher yields?
- Methodology : The compound is typically synthesized via cyclization of hydrazide precursors or through condensation reactions. For example, a general procedure involves reacting pyrazine-2-carbohydrazide with carbon disulfide under alkaline conditions, followed by acidification to form the oxadiazole ring . Optimization strategies include varying solvents (e.g., ethanol vs. DMF), adjusting reaction temperatures (reflux vs. room temperature), and using catalysts like LiOH to improve yields (e.g., 6% yield reported in one protocol, suggesting further refinement is needed) .
Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?
- Methodology : Use a combination of spectroscopic and chromatographic techniques:
- Single-crystal X-ray diffraction for unambiguous structural confirmation, as demonstrated for analogous oxadiazole derivatives .
- UPLC/MS for purity assessment (e.g., Rt 0.86 min retention time) and ¹H/¹³C NMR for functional group verification .
- TLC with iodine visualization to monitor reaction progress and confirm homogeneity .
Q. What solvents and recrystallization methods are recommended for purifying this compound?
- Methodology : Ethanol-water mixtures or DCM/MeOH (95:5) are effective for recrystallization, as noted in protocols for structurally related oxadiazoles . For challenging purifications, column chromatography on silica gel with gradient elution (e.g., DCM/MeOH) is advised .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?
- Methodology :
- Perform dose-response studies to validate IC₅₀ values across multiple cell lines or bacterial strains.
- Use molecular docking to correlate substituent effects with activity. For example, pyridine-substituted oxadiazoles showed enhanced antibacterial activity due to improved binding to bacterial enzymes .
- Compare logP values and solubility profiles to explain discrepancies in bioavailability .
Q. What experimental strategies mitigate low yields during the synthesis of this compound derivatives?
- Methodology :
- Solvent screening : Polar aprotic solvents (e.g., DMF) may improve cyclization efficiency vs. ethanol .
- Catalyst optimization : Alkali metal hydroxides (e.g., KOH) or phase-transfer catalysts can accelerate reactions .
- Microwave-assisted synthesis for reduced reaction times and higher yields, as employed in analogous heterocyclic systems .
Q. How do tautomeric equilibria (e.g., thiol-thione) impact the reactivity and biological activity of this compound?
- Methodology :
- Use ¹H NMR titration or UV-Vis spectroscopy to study tautomer ratios in solution .
- DFT calculations to predict dominant tautomers and their electronic properties .
- Bioactivity assays under controlled pH conditions to isolate tautomer-specific effects .
Experimental Design & Safety
Q. What safety protocols are critical when handling reactive intermediates in the synthesis of this compound?
- Methodology :
- Use cyanogen bromide in fume hoods with PPE (gloves, face shields) due to its high toxicity .
- Avoid large-scale reactions with explosive intermediates (e.g., furoxans) without proper risk assessment .
- Follow waste disposal guidelines for heavy metal catalysts (e.g., MgSO₄) .
Q. How can researchers design SAR studies to explore the anticancer potential of this compound derivatives?
- Methodology :
- Introduce substituents at the pyrazine or oxadiazole ring (e.g., trifluoromethyl, aryl groups) and evaluate cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) .
- Measure apoptosis markers (e.g., caspase-3 activation) and compare with reference drugs like doxorubicin .
- Use QSAR models to predict activity trends and prioritize compounds for synthesis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
